4'-Bromo-3-(3-chlorophenyl)propiophenone

Description

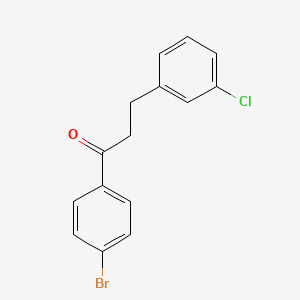

Chemical Formula: C₉H₈BrClO CAS Number: 31736-73-9 Structure: A propiophenone derivative featuring a bromine atom at the 4' position of the phenyl ring and a 3-chlorophenyl group at the 3-position of the ketone backbone.

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDAENUPQRIIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644425 | |

| Record name | 1-(4-Bromophenyl)-3-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-56-6 | |

| Record name | 1-Propanone, 1-(4-bromophenyl)-3-(3-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

Overview : The Friedel-Crafts acylation reaction is a common method for synthesizing aromatic ketones. In this case, it involves the reaction of 3-(3-chlorophenyl)propiophenone with brominating agents.

- Reagents : 3-(3-chlorophenyl)propiophenone, bromine or N-bromosuccinimide (NBS)

- Catalyst : Iron(III) bromide (FeBr₃) or other Lewis acids

- Solvent : Dichloromethane or chloroform

- Temperature : Controlled conditions to optimize yield and minimize side reactions

- Dissolve 3-(3-chlorophenyl)propiophenone in a suitable solvent.

- Add the brominating agent slowly while maintaining the temperature.

- Stir the reaction mixture for several hours.

- Quench the reaction and purify the product through recrystallization.

Bromination

Overview : Bromination introduces bromine into the molecular structure and is often performed after initial acylation.

- Reagents : Bromine or NBS

- Catalyst : Iron(III) bromide (FeBr₃)

- Temperature : Typically performed at low temperatures to control reactivity

- Prepare a solution of the previously synthesized 3-(3-chlorophenyl)propiophenone.

- Add bromine or NBS dropwise under controlled conditions.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Isolate and purify the product through standard extraction techniques.

Industrial Production Methods

In industrial settings, the production of 4'-Bromo-3-(3-chlorophenyl)propiophenone may utilize continuous flow reactors to enhance efficiency and control over reaction parameters such as temperature and pressure. The following practices are commonly employed:

- Automated Systems : For precise control over reagent addition and mixing.

- Optimization Techniques : Adjusting solvent choice and concentration to maximize yield and purity.

- Scale-Up Procedures : Transitioning from laboratory-scale synthesis to larger-scale production while maintaining quality standards.

The chemical properties of this compound are essential for understanding its reactivity and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C15H12BrClO |

| Molecular Weight | Approximately 321.976 g/mol |

| Appearance | Solid at room temperature |

| Melting Point | Varies based on purity |

| Solubility | Soluble in organic solvents |

Analytical Techniques

To confirm the structure and purity of synthesized compounds, various analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) : Used to identify hydrogen environments and confirm molecular structure.

- Mass Spectrometry (MS) : Provides molecular weight information and confirms halogen presence through isotopic patterns.

- Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.

The preparation of this compound involves sophisticated organic synthesis techniques that require careful control over reaction conditions to achieve high yields and purity. The compound's unique properties make it a valuable intermediate in various chemical applications, particularly in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(3-chlorophenyl)propiophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The phenyl rings can undergo oxidation to form quinones using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), catalysts (palladium, copper)

Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, ethanol)

Oxidation: Oxidizing agents (KMnO4, chromium trioxide), solvents (water, acetic acid)

Major Products

Substitution: Amino or thio derivatives of the original compound

Reduction: 4’-Bromo-3-(3-chlorophenyl)propiophenol

Oxidation: Quinone derivatives

Scientific Research Applications

4’-Bromo-3-(3-chlorophenyl)propiophenone is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibition and receptor binding.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(3-chlorophenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance the compound’s binding affinity and specificity, allowing it to inhibit or activate biological pathways. The carbonyl group can form hydrogen bonds with active site residues, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Positional Isomers and Halogen-Substituted Derivatives

Key Differences :

- Substituent Position : Meta vs. para substituents (e.g., 3-Cl vs. 4-Cl) alter electronic effects and steric profiles. Para-substituted compounds may exhibit greater symmetry, while meta-substituents disrupt resonance .

- Halogen Type : Bromine (Br) vs. fluorine (F) affects reactivity. Fluorine’s strong electron-withdrawing nature enhances carbonyl electrophilicity compared to chlorine .

Amino and Alkyl-Substituted Derivatives

Key Differences :

- Amino Groups: Electron-donating substituents (e.g., -N(CH₃)₂) decrease carbonyl electrophilicity, reducing nucleophilic attack efficiency compared to halogenated derivatives .

- Biological Activity: Bupropion’s tert-butylamino group confers therapeutic effects, unlike halogenated analogs used primarily as intermediates .

Methyl and Methoxy-Substituted Derivatives

Key Differences :

- Electron-Donating Groups : Methoxy (-OMe) enhances solubility and stabilizes cationic intermediates, unlike electron-withdrawing halogens .

- Steric Effects : Methyl groups hinder reaction pathways, making these derivatives less reactive in condensations compared to halogenated analogs .

Data Table: Comparative Overview

| Feature | 4'-Bromo-3-(3-chlorophenyl)propiophenone | 4'-Bromo-3-(4-chlorophenyl)propiophenone | Bupropion Hydrochloride |

|---|---|---|---|

| Molecular Weight | 247.52 | 323.61 | 276.21 |

| Key Substituents | 4'-Br, 3-Cl | 4'-Br, 4-Cl | 3-Cl, tert-butylamino |

| Reactivity Profile | High (electron-withdrawing groups) | Moderate (para-Cl reduces steric strain) | Low (electron-donating amino) |

| Primary Application | Chemical synthesis intermediate | Cross-coupling reactions | Pharmaceutical agent |

Biological Activity

4'-Bromo-3-(3-chlorophenyl)propiophenone is a halogenated derivative of propiophenone characterized by a bromine atom at the para position and a chlorine atom at the meta position of the phenyl ring. Its molecular formula is with a molecular weight of approximately 321.976 g/mol. This compound has garnered attention for its potential therapeutic properties, particularly in the fields of medicinal chemistry and organic synthesis.

The unique structural features of this compound allow it to participate in various chemical reactions, making it a valuable precursor in organic synthesis. It can be synthesized through methods such as Friedel-Crafts acylation, involving the reaction of 3-chlorobenzoyl chloride with bromobenzene in the presence of a Lewis acid catalyst like aluminum chloride .

Antimicrobial and Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits antimicrobial and anti-inflammatory activities. The halogenated structure may enhance its interaction with biological molecules, positioning it as a candidate for further pharmacological investigation .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its halogenated nature could influence enzyme activity or receptor binding, impacting pathways related to inflammation and microbial resistance .

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4'-Bromo-3-(4-chlorophenyl)propiophenone | Bromine at para position, chlorine at para position | More symmetrical structure; potential for different reactivity patterns |

| 4-Bromoacetophenone | Bromine at para position | Lacks chlorination; simpler structure |

| 3-Chloro-4'-bromopropiophenone | Chlorine at meta position | Different halogen positioning affects reactivity |

| 4'-Chloro-3-(3-bromophenyl)propiophenone | Chlorine at para position | Variability in biological activity compared to brominated derivatives |

The distinct combination of halogens and their positions on the aromatic rings significantly influences the chemical behavior and biological properties of these compounds .

Case Studies and Research Findings

Research on this compound has been limited but promising. For instance, studies indicate that similar halogenated derivatives can act as precursors for synthesizing oxygen heterocycles, which have diverse applications in medicinal chemistry .

Moreover, research has shown that related compounds can mediate oxidation reactions involving alcohols and amines, suggesting potential utility in stereoselective synthesis—an important aspect in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Bromo-3-(3-chlorophenyl)propiophenone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via bromination of 3-(3-chlorophenyl)propiophenone using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). For regioselective bromination at the para position of the propiophenone moiety, reaction temperatures between 0–25°C and non-polar solvents (e.g., dichloromethane) are preferred. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity .

- Data Contradictions : Some protocols use Br₂ without catalysts, but this may lead to over-bromination; NBS with catalytic peroxides is an alternative for milder conditions .

Q. How can the purity and structural identity of this compound be validated?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR (CDCl₃) identifies substituent positions:

- Aromatic protons (δ 7.2–8.0 ppm, multiplet for 3-chlorophenyl and brominated phenyl groups).

- Ketone carbonyl (δ ~200 ppm in ¹³C NMR).

- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 247.5 (C₉H₈BrClO) .

- Chromatography : HPLC (C18 column, acetonitrile/water) monitors purity (>95%) .

Q. What are the key physicochemical properties relevant to handling and storage?

- Properties :

- Molecular Weight : 247.52 g/mol .

- Melting Point : 85–88°C (varies with crystallinity).

- Solubility : Soluble in chloroform, DCM, and THF; limited solubility in water (<0.1 mg/mL) .

- Safety : Avoid skin contact (irritant); store under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do the electronic effects of bromine and chlorine substituents influence its reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The bromine at the para position acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation.

- The 3-chlorophenyl group stabilizes transition states via electron-withdrawing effects, accelerating oxidative addition in Pd-catalyzed reactions .

- Experimental Design :

- Optimize catalyst (Pd(PPh₃)₄ vs. XPhos-Pd-G3), base (K₂CO₃ vs. CsF), and solvent (toluene/DMF) to achieve >80% yield .

Q. What role does this compound play in the synthesis of bioactive molecules like Bupropion analogs?

- Application : It serves as a precursor for Bupropion derivatives (antidepressants) by substituting the bromine with tert-butylamine via nucleophilic aromatic substitution.

- Data Analysis :

- Kinetic studies show that electron-deficient aryl bromides (due to Cl substituent) require higher temperatures (80–100°C) for amine coupling .

Q. How can computational modeling (e.g., DFT) predict its regioselectivity in electrophilic substitution reactions?

- Methodology :

- DFT calculations (B3LYP/6-31G*) reveal lower activation energy for bromination at the para position (ΔE = 12.3 kcal/mol) compared to ortho (ΔE = 15.7 kcal/mol), aligning with experimental outcomes .

- Validation : Compare simulated ¹H NMR spectra (GIAO method) with experimental data to confirm accuracy .

Data Contradictions and Resolution

- Synthetic Yields : reports 80–90% yields using NBS, while direct bromination (Br₂) in achieves 70–75%. Resolution: NBS minimizes di-bromination side reactions.

- Spectroscopic Assignments : Discrepancies in aromatic proton shifts ( vs. 25) arise from solvent polarity; use deuterated chloroform for consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.